![molecular formula C20H20Cl2F3N5O2 B2551553 5-{4-[3-cloro-5-(trifluorometil)piridin-2-il]piperazin-1-il}-2-(2-cloroacetamido)-N-metilbenzamida CAS No. 2059494-48-1](/img/structure/B2551553.png)
5-{4-[3-cloro-5-(trifluorometil)piridin-2-il]piperazin-1-il}-2-(2-cloroacetamido)-N-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C20H20Cl2F3N5O2 and its molecular weight is 490.31. The purity is usually 95%.
BenchChem offers high-quality 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
El compuesto contiene un motivo estructural de trifluorometilpiridina (TFMP), que se encuentra comúnmente en ingredientes agroquímicos activos . Los derivados de TFMP se utilizan principalmente para proteger los cultivos de las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Los derivados de TFMP también se utilizan en la industria farmacéutica . Se han otorgado aprobaciones de comercialización a cinco productos farmacéuticos que contienen la parte TFMP, y muchos candidatos están actualmente en ensayos clínicos .
Aplicaciones veterinarias
Se han otorgado aprobaciones de comercialización a dos productos veterinarios que contienen la parte TFMP . Es probable que estos productos aprovechen las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .
Actividad antimicrobiana
Algunos derivados del compuesto han mostrado actividad antimicrobiana contra E. coli, que representa bacterias gramnegativas, y S. aureus, que representa bacterias grampositivas .
Actividad antifúngica
El compuesto también ha mostrado actividad antifúngica contra C. albicans .
Potencial agente antibacteriano
El compuesto se ha estudiado como un posible agente antibacteriano que se dirige a ambas clases de enzimas PPTase para detener eficazmente la proliferación bacteriana .
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2F3N5O2/c1-26-19(32)14-9-13(2-3-16(14)28-17(31)10-21)29-4-6-30(7-5-29)18-15(22)8-12(11-27-18)20(23,24)25/h2-3,8-9,11H,4-7,10H2,1H3,(H,26,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCHOMIIQFISRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
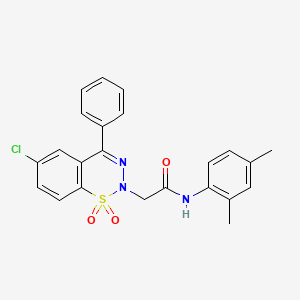
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2551472.png)
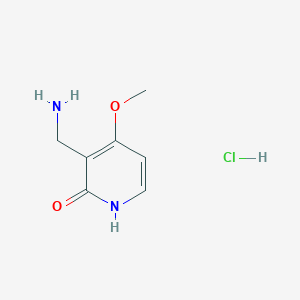
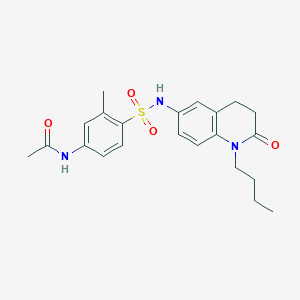

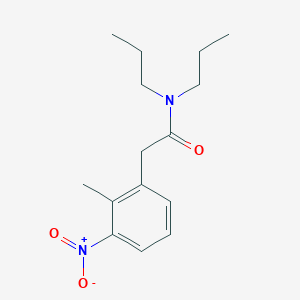
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551484.png)
![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)
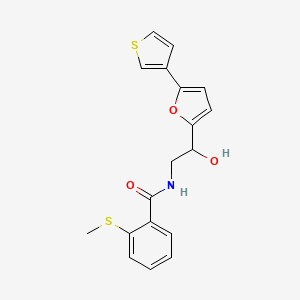
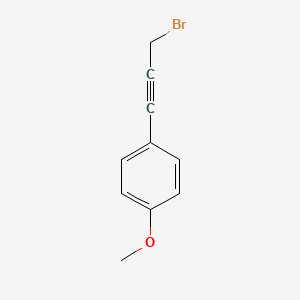
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)
![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)
